Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comprehensive Technical Guide
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its dichlorinated phenyl ring and reactive β-keto ester moiety make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a detailed overview of its probable synthesis, predicted physicochemical properties, and potential applications in drug discovery, based on established chemical principles and data from analogous compounds.
Synthesis
The most plausible and widely utilized method for the synthesis of ethyl 3-aryl-3-oxopropanoates is the Claisen condensation . This reaction involves the acylation of a ketone with an ester in the presence of a strong base. For the synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate, this would involve the reaction of 2',4'-dichloroacetophenone with diethyl carbonate.
Proposed Reaction Scheme
Caption: Proposed synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.
Experimental Protocol (Generalized)
This protocol is a generalized procedure for a Claisen condensation and should be adapted and optimized for the specific synthesis of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.
Materials:
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2',4'-Dichloroacetophenone
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Diethyl carbonate
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Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
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Anhydrous toluene or Tetrahydrofuran (THF)
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Hydrochloric acid (HCl), dilute aqueous solution
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Anhydrous solvent (e.g., toluene) is added to the flask, followed by the careful addition of a strong base (e.g., sodium hydride, 60% dispersion in mineral oil). The mixture is stirred.
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Reactant Addition: A solution of 2',4'-dichloroacetophenone and a molar excess of diethyl carbonate in the anhydrous solvent is added dropwise to the stirred suspension of the base at a controlled temperature (often room temperature or slightly elevated).
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Reaction: The reaction mixture is heated to reflux and monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a dilute aqueous acid (e.g., HCl) to neutralize the excess base and protonate the enolate of the product.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude product is purified by a suitable method, such as vacuum distillation or column chromatography on silica gel, to afford the pure Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate.
Physicochemical Properties
While experimentally determined data for Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is scarce, its properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Information |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |
| Melting Point | Not available. |
| Boiling Point | Not available. Likely high-boiling and may require vacuum distillation. |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
| pKa (of α-proton) | Estimated to be around 10-12, typical for β-keto esters. |
Spectral Data (Predicted)
No experimental spectra are readily available. The following are predicted spectral characteristics:
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¹H NMR:
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An ethyl group signal: a triplet around 1.2-1.4 ppm (3H, -CH₃) and a quartet around 4.1-4.3 ppm (2H, -OCH₂-).
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A singlet for the methylene protons (-CH₂-) adjacent to the two carbonyl groups, likely around 3.5-4.0 ppm.
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Aromatic protons on the dichlorophenyl ring, appearing as multiplets in the range of 7.2-7.8 ppm.
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¹³C NMR:
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Carbonyl carbons (ketone and ester) in the range of 160-200 ppm.
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Aromatic carbons between 120-140 ppm.
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Methylene carbon adjacent to the carbonyls around 45-55 ppm.
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Ethyl group carbons: -OCH₂- around 60-65 ppm and -CH₃ around 14-16 ppm.
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IR Spectroscopy:
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Strong C=O stretching vibrations for the ketone and ester groups, expected around 1710-1750 cm⁻¹.
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C-O stretching of the ester around 1100-1300 cm⁻¹.
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Aromatic C=C stretching around 1450-1600 cm⁻¹.
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C-Cl stretching in the fingerprint region.
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Mass Spectrometry:
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The molecular ion peak (M⁺) would be observed at m/z = 260 (for ³⁵Cl isotopes) and 262 and 264 (due to the presence of two chlorine atoms). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.
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Applications in Drug Development
While there is no specific information on the direct use of Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate in drug development, its structural motifs are prevalent in many biologically active compounds. The dichlorophenyl group is a common feature in various pharmaceuticals, where it can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]
Potential as a Synthetic Intermediate
β-Keto esters are versatile building blocks in organic synthesis. Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate could serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity, such as:
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Pyrazoles and Pyrazolones: By reaction with hydrazine derivatives.
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Pyrimidines and Pyrimidones: Through condensation with ureas or thioureas.
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Quinolines: Via condensation reactions with anilines.
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Coumarins: In reactions with phenols.
The presence of the 2,4-dichlorophenyl moiety in these resulting heterocyclic systems could impart or enhance pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Logical Workflow for Drug Discovery Application
Caption: A logical workflow illustrating the potential use of the title compound in drug discovery.
Conclusion
Ethyl 3-(2,4-dichlorophenyl)-3-oxopropanoate is a molecule with considerable potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently limited in the public domain, its synthesis can be reliably approached through the Claisen condensation. The presence of the dichlorophenyl group suggests that derivatives of this compound could exhibit interesting biological activities, making it a target of interest for further research and development in the pharmaceutical and agrochemical industries. Further experimental investigation is warranted to fully characterize its properties and explore its synthetic utility.



